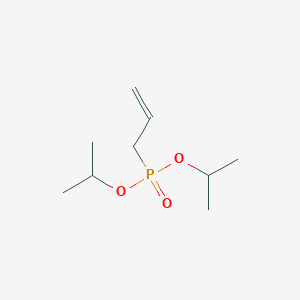
Diisopropylallylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropylallylphosphonate, also known as DIPA, is a chemical compound with the molecular formula C9H19O2P. It is a phosphonate ester that is commonly used in scientific research as a reagent for the synthesis of various organic compounds. DIPA is known for its unique properties, including its ability to act as a nucleophile in chemical reactions and its stability under harsh conditions. In
Mécanisme D'action
The mechanism of action of Diisopropylallylphosphonate is not well understood. However, it is believed that Diisopropylallylphosphonate acts as a nucleophile in chemical reactions, which allows it to participate in various organic synthesis reactions. Diisopropylallylphosphonate is also known for its stability under harsh conditions, which makes it a valuable reagent for chemical reactions that require high temperatures or strong acids.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Diisopropylallylphosphonate. However, studies have shown that Diisopropylallylphosphonate is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diisopropylallylphosphonate in lab experiments is its stability under harsh conditions. Diisopropylallylphosphonate can withstand high temperatures and strong acids, which makes it a valuable reagent for many organic synthesis reactions. Additionally, Diisopropylallylphosphonate is relatively easy to synthesize and is commercially available.
However, there are also limitations to using Diisopropylallylphosphonate in lab experiments. One of the main limitations is that Diisopropylallylphosphonate is a relatively reactive compound and can react with other compounds in the reaction mixture, which can affect the yield and purity of the final product. Additionally, Diisopropylallylphosphonate can be difficult to handle due to its high reactivity and volatility.
Orientations Futures
There are several future directions for research on Diisopropylallylphosphonate. One potential area of research is the development of new synthesis methods for Diisopropylallylphosphonate that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for Diisopropylallylphosphonate in organic synthesis and other fields. Finally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of Diisopropylallylphosphonate.
Méthodes De Synthèse
Diisopropylallylphosphonate can be synthesized by reacting allyl alcohol with diisopropylphosphite in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be completed in a few hours. The resulting product is then purified by distillation or column chromatography to obtain pure Diisopropylallylphosphonate.
Applications De Recherche Scientifique
Diisopropylallylphosphonate has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of various organic compounds, including phosphonates, phosphates, and carboxylic acids. Diisopropylallylphosphonate is also used as a starting material for the synthesis of other phosphonate esters, such as bis(2,4,6-trimethylphenyl)phosphonate and bis(2,4-dinitrophenyl)phosphonate.
Propriétés
Numéro CAS |
1067-70-5 |
|---|---|
Nom du produit |
Diisopropylallylphosphonate |
Formule moléculaire |
C9H19O3P |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-[propan-2-yloxy(prop-2-enyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 |
Clé InChI |
NQKZTZFZYGDJQI-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(CC=C)OC(C)C |
SMILES canonique |
CC(C)OP(=O)(CC=C)OC(C)C |
Synonymes |
Allylphosphonic acid diisopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



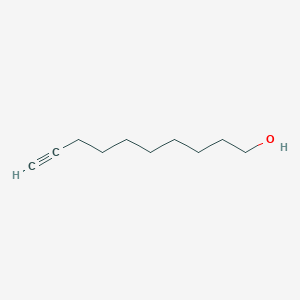
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

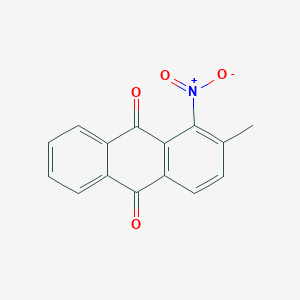
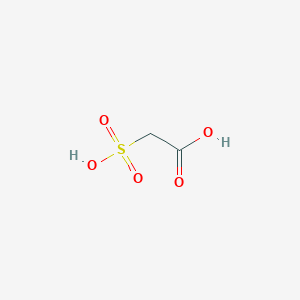
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
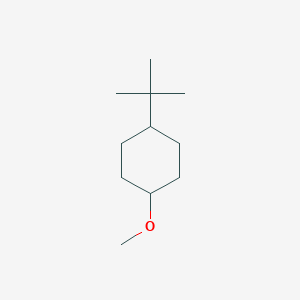
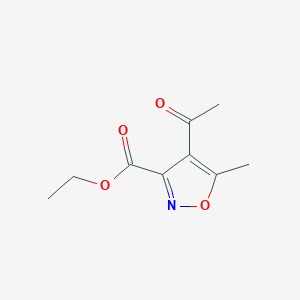
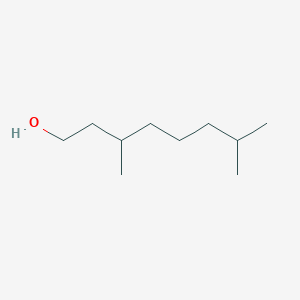
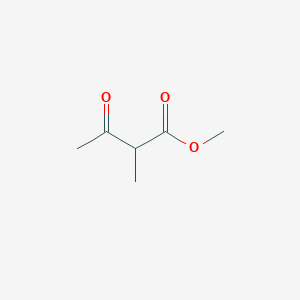
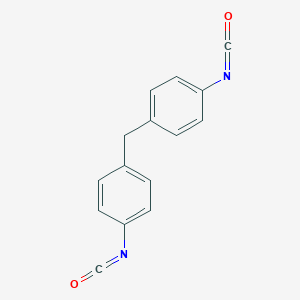
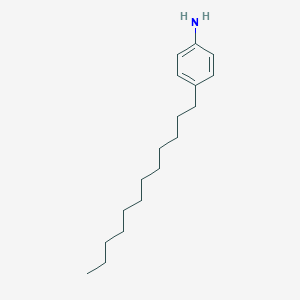
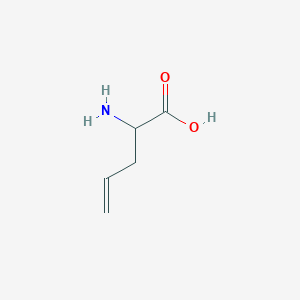
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)